4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine
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Overview
Description
. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzodioxolo-naphthyridine core.
Preparation Methods
The synthesis of 4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine involves several steps. One common method includes the functionalization at the C-4 position of the 1,5-naphthyridine heterocycle. This can be achieved through a direct deprotometalation-amination reaction or by an indirect amination . Another approach involves the reaction of polyfunctionally substituted benzo[c][2,7]naphthyridines with various reagents to form the desired compound . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxyphenyl or benzodioxolo-naphthyridine core structures .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential applications as a therapeutic agent due to its unique structural properties. It is also used in environmental research for studying the interactions of organic compounds with various environmental factors. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine can be compared with other similar compounds, such as other naphthyridine derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. For example, 1,5-naphthyridine derivatives have been extensively studied for their biological activities and synthetic applications . The uniqueness of this compound lies in its specific combination of a methoxyphenyl group and a benzodioxolo-naphthyridine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c1-23-13-4-2-12(3-5-13)20-16-10-22-17-9-19-18(24-11-25-19)8-15(17)14(16)6-7-21-20/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFZSZVSEHEPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC3=C2C=NC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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